N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
CAS No.: 2034430-23-2
Cat. No.: VC4557880
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034430-23-2 |
|---|---|
| Molecular Formula | C14H16N4O3S |
| Molecular Weight | 320.37 |
| IUPAC Name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O3S/c1-9-17-13(21-18-9)7-16-14(19)10-2-4-15-12(6-10)20-11-3-5-22-8-11/h2,4,6,11H,3,5,7-8H2,1H3,(H,16,19) |
| Standard InChI Key | PDJDKQLRJTUWSY-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Introduction
The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic molecule designed for potential pharmaceutical applications. It belongs to the class of oxadiazole derivatives, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific molecular structure of this compound integrates a 1,2,4-oxadiazole ring, a tetrahydrothiophene moiety, and an isonicotinamide group.
Structural Characteristics
The molecular structure of this compound can be detailed as follows:
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Core Structure: A 1,2,4-oxadiazole ring substituted with a methyl group at position 3.
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Functional Groups:
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A tetrahydrothiophene group attached via an ether linkage.
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An isonicotinamide moiety providing potential hydrogen bonding sites.
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| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O3S |
| Molecular Weight | Approximately 293.34 g/mol |
| Functional Groups | Amide, ether, thiophene |
| Key Rings | Oxadiazole, thiophene |
Synthesis
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves:
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Preparation of the Oxadiazole Ring: Condensation reactions involving hydrazides and carboxylic acids or their derivatives.
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Etherification: Introduction of the tetrahydrothiophene moiety via nucleophilic substitution.
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Amidation: Coupling of the oxadiazole intermediate with isonicotinic acid or its derivatives under amide-bond-forming conditions.
Biological Activity
Oxadiazole derivatives have been extensively studied for their pharmacological properties. Based on related compounds:
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Antimicrobial Potential: The oxadiazole ring is known to disrupt microbial cell walls or DNA synthesis.
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Anti-inflammatory Effects: Similar molecules have demonstrated inhibition of pro-inflammatory mediators like COX enzymes.
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Neuroprotective Properties: Compounds with isonicotinamide groups have shown promise in treating neurodegenerative disorders such as Alzheimer's disease by modulating tau protein aggregation .
Applications in Drug Development
This compound could serve as a lead molecule for drug development in the following areas:
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Neurodegenerative Disorders: The structural components suggest potential efficacy against tauopathies such as Alzheimer's disease .
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Antimicrobial Agents: The combination of oxadiazole and thiophene moieties enhances its likelihood of antimicrobial activity .
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Cancer Research: Oxadiazoles have shown cytotoxic effects on various cancer cell lines due to their ability to interact with DNA and proteins .
Analytical Data
Analytical techniques used to confirm the structure and purity include:
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NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to the oxadiazole and thiophene groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Provides detailed structural data for solid-state forms.
| Technique | Key Findings |
|---|---|
| NMR | Chemical shifts for methyl and amide protons |
| MS | Molecular ion peak at ~293 m/z |
| XRD | Crystalline structure confirmation |
Future Research Directions
Further studies are recommended to explore:
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Pharmacokinetics and Toxicology: To determine its safety profile in vivo.
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Structure–Activity Relationship (SAR): To optimize biological activity by modifying substituents.
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Molecular Docking Studies: To predict binding affinities with target proteins such as enzymes involved in Alzheimer's pathology.
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